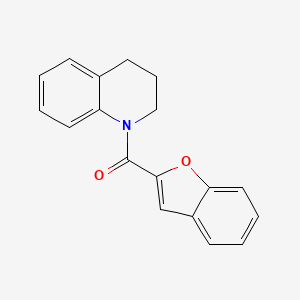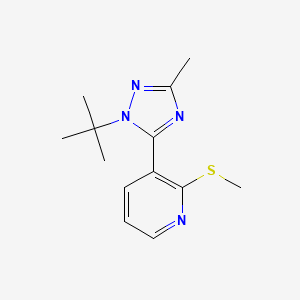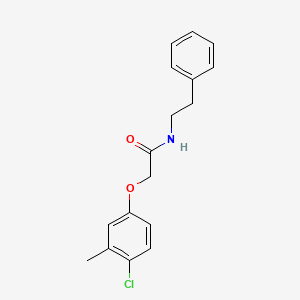![molecular formula C23H34N2O3 B5579064 9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)
9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which have been explored for their potential biological activities and chemical properties. These compounds, including various 9-substituted derivatives, have been prepared for screening in different pharmacological models due to their interesting structural features and potential therapeutic applications.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives has been achieved through various methods, including efficient Michael addition reactions and divergent synthesis strategies. These methods enable the introduction of a wide range of substituents, providing a versatile approach to accessing a diverse array of spirocyclic compounds (Yang et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of diazaspiro[5.5]undecane derivatives, including X-ray diffraction studies, has been conducted to elucidate their stereochemistry and conformations. Such analyses are crucial for understanding the molecular basis of their chemical reactivity and potential biological activity (Zhu, 2011).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives encompasses a range of reactions, including spirocyclization and Michael addition, which are central to their synthesis. These reactions underline the compounds' versatility in chemical transformations and their potential as intermediates in the synthesis of more complex molecules (Parameswarappa & Pigge, 2011).
Applications De Recherche Scientifique
CCR8 Antagonism
The compound shows potential as a CCR8 antagonist, which is useful in treating chemokine-mediated diseases, particularly respiratory diseases. Its application in asthma, chronic obstructive pulmonary disease, and rhinitis treatment is highlighted (Norman, 2007).
Antihypertensive Properties
A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a similar compound, demonstrated significant antihypertensive activity in rats. These findings suggest the potential of such compounds for antihypertensive medication development (Clark et al., 1983).
Polymer Stabilization
The compound has been studied as an effective synergistic stabilizer in combination with thiopropionate type antioxidants for polymer stabilization, providing insights into its applications in material sciences (Yachigo et al., 1992).
Catalyst-Free Synthesis
Research has been conducted on the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, highlighting its utility in organic chemistry and pharmaceuticals (Aggarwal et al., 2014).
Photophysical Studies
The compound's derivatives have been synthesized for photophysical studies and solvatochromic analysis, indicating its relevance in spectroscopy and material sciences (Aggarwal & Khurana, 2015).
Biomedical Applications
A review of 1,9-diazaspiro[5.5]undecanes, including compounds with carbonyl groups at position 2, discussed their potential for treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders, indicating broad biomedical applications (Blanco‐Ania et al., 2017).
Spirocyclization in Chemical Synthesis
Research into the construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of pyridine substrates has been conducted, underlining its role in synthetic chemistry (Parameswarappa & Pigge, 2011).
Food Contact Material Safety
The compound has been evaluated for safety in food contact materials, ensuring consumer safety in packaging applications (Flavourings, 2012).
Solid-Phase Synthesis
Its utility in the microwave-assisted solid-phase synthesis of diazaspirocycles and piperazines has been explored, offering advancements in pharmaceutical synthesis techniques (Macleod et al., 2006).
Oxime Derivative Conversion
Studies on the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives expand its applicative range in organic synthesis and drug development (Rahman et al., 2013).
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethyl)-9-(3-phenoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c26-22-9-10-23(19-25(22)18-21-8-4-16-28-21)11-14-24(15-12-23)13-5-17-27-20-6-2-1-3-7-20/h1-3,6-7,21H,4-5,8-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFGKMIOWNXLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)
![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)

![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)
![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)
![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)



![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)